molecular formula C15H17NO6S B5711584 methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate

methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate

Katalognummer B5711584
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: XVIWZYACIWIACU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as Fimasartan, is a novel angiotensin II receptor blocker (ARB) that is used for the treatment of hypertension. Fimasartan has been shown to have a high affinity for the AT1 receptor, which is responsible for the vasoconstrictive effects of angiotensin II.

Wirkmechanismus

Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is a selective AT1 receptor antagonist, which means that it blocks the vasoconstrictive effects of angiotensin II by binding to the AT1 receptor. By blocking the AT1 receptor, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate reduces blood pressure and improves renal function.
Biochemical and Physiological Effects:
methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to reduce blood pressure by blocking the vasoconstrictive effects of angiotensin II. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have renoprotective effects by reducing proteinuria and improving renal function. In addition, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidative effects.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has several advantages for lab experiments. It is highly selective for the AT1 receptor, which makes it a useful tool for studying the role of the renin-angiotensin system in hypertension and renal disease. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is also well-tolerated and has a low incidence of side effects.
One limitation of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is that it is not widely available for research purposes. Another limitation is that it is not effective in all patients with hypertension, and some patients may require combination therapy with other antihypertensive agents.

Zukünftige Richtungen

There are several future directions for research on methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate. One area of interest is the use of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate for the treatment of chronic kidney disease. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have renoprotective effects in animal models of chronic kidney disease, and further studies are needed to determine its efficacy in humans.
Another area of interest is the use of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate for the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in these conditions.
Conclusion:
In conclusion, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is a novel angiotensin II receptor blocker that has been shown to be effective in reducing blood pressure and improving renal function. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has several advantages for lab experiments, including its high selectivity for the AT1 receptor and low incidence of side effects. Further research is needed to determine the efficacy of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate in the treatment of chronic kidney disease and other cardiovascular diseases.

Synthesemethoden

The synthesis of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate involves the reaction of 2-methyl-4-hydroxybenzoic acid with 2-(chloromethyl)-5-methylfuran, followed by the reaction of the resulting intermediate with N-(2-aminoethyl)piperazine and then with methanesulfonyl chloride. The final product, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate, is obtained after purification and crystallization.

Wissenschaftliche Forschungsanwendungen

Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been extensively studied for its antihypertensive effects in both animal and human studies. In a randomized, double-blind, placebo-controlled study, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate was shown to be effective in reducing blood pressure in patients with mild to moderate hypertension. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have renoprotective effects in animal models of chronic kidney disease.

Eigenschaften

IUPAC Name

methyl 2-[4-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c1-11-8-13(5-6-14(11)22-10-15(17)20-2)23(18,19)16-9-12-4-3-7-21-12/h3-8,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIWZYACIWIACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.